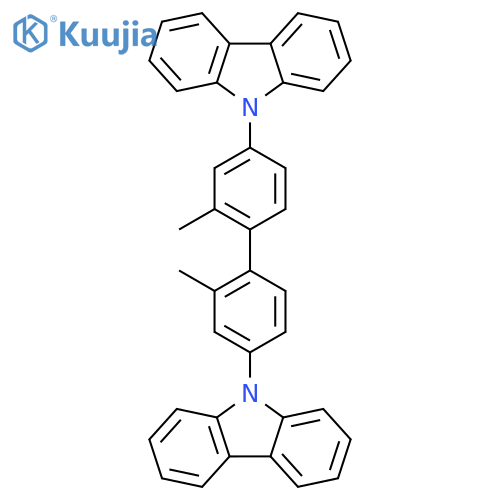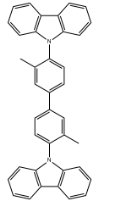Cas no 120260-01-7 (4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl)

120260-01-7 structure
商品名:4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl
4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl 化学的及び物理的性質
名前と識別子
-
- 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl
- 9,9'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis-9H-carbazole
- 9-[4-(4-carbazol-9-yl-2-methylphenyl)-3-methylphenyl]carbazole
- CDBP
- D3400
- X4209
- 4,4'-bis(carbazol-9-yl)-2,2'-diMethylbiphenyl
- CDBP , 4,4'-Bis(9-carbazolyl)-2,2'-diMethylbiphenyl
- CDBP, 4,4'-bis(carbazol-9-yl)-2,2'-diMethylbiphenyl
- 9,9'-(2,2'-dimethylbiphenyl-4,4'-diyl)bis(9H-carbazole)
- 9,9,-(2,2,-dimethyl-[1,1,-biphenyl]-4,4,-diyl)bis(9H-carbazole)
- 9H-Carbazole, 9,9'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis-
- 4,4'-Di(9H-carbazol-9-yl)-2,2'-dimethyl-1,1'-biphenyl
- DTXSID50621608
- A914389
- MFCD12022459
- AS-39347
- 9,9'-(2,2'-Dimethyl-4,4'-biphenyldiyl)bis(9H-carbazole)
- FT-0710438
- 1,3,5-tris(carbazol-9-yl)-benzene
- SCHEMBL63587
- 4,4'-Bis(9H-carbazol-9-yl)-2,2'-dimethylbiphenyl
- 9H-Carbazole, 9,9'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis- (9CI)
- 9,9'-(2,2'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole)
- B4910
- 9H-Carbazole, 9,9'-(2,2'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis-
- 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole)
- 4,4/'-Bis(9-carbazolyl)-2,2/'-dimethylbiphenyl
- 604785-54-8
- 9,9'-(2,2'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis-9h-carbazole
- 120260-01-7
- AKOS015901726
- 4,4'-Bis(9-carbazol
- DB-061720
-
- インチ: 1S/C38H28N2/c1-25-23-27(39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39)19-21-29(25)30-22-20-28(24-26(30)2)40-37-17-9-5-13-33(37)34-14-6-10-18-38(34)40/h3-24H,1-2H3
- InChIKey: LTUJKAYZIMMJEP-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C3C(N2C2C=CC(C4C=CC(N5C6=C(C=CC=C6)C6C5=CC=CC=6)=CC=4C)=C(C)C=2)=CC=CC=3)C=CC=1
計算された属性
- せいみつぶんしりょう: 512.22500
- どういたいしつりょう: 512.225248902g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 40
- 回転可能化学結合数: 3
- 複雑さ: 756
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.9Ų
- 疎水性パラメータ計算基準値(XlogP): 10.4
じっけんとくせい
- 密度みつど: 1.17
- PSA: 9.86000
- LogP: 10.16460
4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM128187-1g |
9,9'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole) |
120260-01-7 | 95% | 1g |
$*** | 2023-04-03 | |
| A2B Chem LLC | AI12804-1g |
9H-Carbazole, 9,9'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis- |
120260-01-7 | Sublimed,>99%(HPLC) | 1g |
$2686.00 | 2024-04-20 | |
| 1PlusChem | 1P00HFS4-1g |
9H-Carbazole, 9,9'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis- |
120260-01-7 | Sublimed,>99%(HPLC) | 1g |
$1015.00 | 2023-12-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449432-1g |
CDBP |
120260-01-7 | 95+% | 1g |
¥9303.00 | 2024-08-09 | |
| Chemenu | CM128187-5g |
9,9'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole) |
120260-01-7 | 95% | 5g |
$*** | 2023-04-03 | |
| Aaron | AR00HG0G-1g |
9H-Carbazole, 9,9'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis- |
120260-01-7 | 99% | 1g |
$994.00 | 2025-02-13 |
4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl 関連文献
-
Jiannan Gu,Zhenyu Tang,Haoqing Guo,Ye Chen,Jing Xiao,Zhijian Chen,Lixin Xiao J. Mater. Chem. C 2022 10 4521
-
Zeyu He,Chenyu Wang,Juewen Zhao,Xiaoyang Du,Haoyu Yang,Pingli Zhong,Caijun Zheng,Hui Lin,Silu Tao,Xiaohong Zhang J. Mater. Chem. C 2019 7 11806
-
Lijun Deng,Xinzeng Wang,Zhengchuan Zhang,Jiuyan Li J. Mater. Chem. 2012 22 19700
-
Ming Zhang,Cai-Jun Zheng,Hui Lin,Si-Lu Tao Mater. Horiz. 2021 8 401
-
5. TADF: Enabling luminescent copper(i) coordination compounds for light-emitting electrochemical cellsCatherine E. Housecroft,Edwin C. Constable J. Mater. Chem. C 2022 10 4456
120260-01-7 (4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl) 関連製品
- 58328-31-7(4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
(CAS:120260-01-7)4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

清らかである:99%
はかる:kg
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:120260-01-7)4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ